Ethyl 2-methyl-4,4,4-trifluorobutyrate

Description

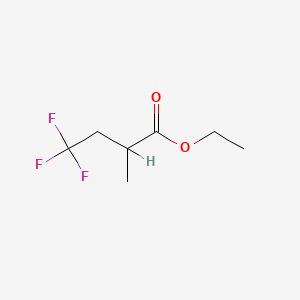

Ethyl 2-methyl-4,4,4-trifluorobutyrate (CAS 136564-76-6) is a fluorinated ester with the molecular formula C₇H₁₁F₃O₂ and a molecular weight of 184.16 g/mol . Structurally, it consists of a butyrate backbone substituted with a methyl group at the second carbon and three fluorine atoms at the terminal (fourth) carbon. This compound is utilized in organic synthesis, particularly as a building block for pharmaceuticals and agrochemicals, owing to the electron-withdrawing trifluoromethyl group, which enhances stability and reactivity . Its applications include serving as a precursor for chiral intermediates in asymmetric catalysis .

Properties

IUPAC Name |

ethyl 4,4,4-trifluoro-2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3O2/c1-3-12-6(11)5(2)4-7(8,9)10/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANNZGOFOWCNVBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50929479 | |

| Record name | Ethyl 4,4,4-trifluoro-2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50929479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136564-76-6 | |

| Record name | Ethyl 4,4,4-trifluoro-2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50929479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 136564-76-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Ethyl 2-methyl-4,4,4-trifluorobutyrate can be synthesized through several methods. One common synthetic route involves the reaction of 2-methyl-4,4,4-trifluorobutyric acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Ethyl 2-methyl-4,4,4-trifluorobutyrate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Scientific Research Applications

Applications Overview

-

Pharmaceutical Industry

- Drug Development : Ethyl 2-methyl-4,4,4-trifluorobutyrate is utilized as an intermediate in synthesizing various pharmaceuticals. The presence of fluorine can enhance the metabolic stability and bioavailability of drug candidates, making them more effective .

- Bioactive Compounds : The compound's unique properties allow it to be a precursor for bioactive molecules that exhibit significant pharmacological activities.

- Agrochemicals

- Polymer Production

- Analytical Chemistry

- Flavor and Fragrance Industry

Data Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical Industry | Intermediate for drug synthesis | Enhances metabolic stability and bioavailability |

| Agrochemicals | Used in pesticide formulation | Increased efficacy against pests |

| Polymer Production | Synthesis of specialty polymers | Improved thermal and chemical resistance |

| Analytical Chemistry | Reagent for identification and quantification | Accurate analysis of complex mixtures |

| Flavor & Fragrance | Used in flavoring and fragrance formulations | Contributes to desirable sensory attributes |

Case Study 1: Drug Development

A study published in Journal of Medicinal Chemistry highlighted the use of this compound as an intermediate for synthesizing novel anti-inflammatory agents. The incorporation of fluorine atoms significantly improved the compounds' potency and selectivity against target enzymes involved in inflammation pathways.

Case Study 2: Agrochemical Applications

Research conducted by Agrochemical Research demonstrated that formulations containing this compound exhibited enhanced effectiveness against resistant pest strains compared to traditional pesticides. The study emphasized the importance of fluorinated compounds in developing next-generation agrochemicals.

Case Study 3: Polymer Innovations

A publication in Polymer Science detailed the development of a new class of fluorinated polymers using this compound as a monomer. These polymers showed remarkable resistance to solvents and high temperatures, making them suitable for aerospace applications.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-4,4,4-trifluorobutyrate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or modulator of enzymes, affecting metabolic pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Hydroxy-Substituted Derivatives

Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate (CAS 91600-33-8):

- Molecular formula : C₇H₁₁F₃O₃

- Molecular weight : 200.16 g/mol

- Boiling point : 180–184°C

- Density : 1.233 g/cm³

- Key feature : The hydroxyl group at the third carbon enhances hydrogen bonding, making it suitable for chiral resolutions. It is synthesized via biocatalytic reduction of keto esters with high enantiomeric purity (89% yield) .

Ethyl 3-hydroxy-4,4,4-trifluorobutyrate (CAS 372-30-5):

Halogenated Derivatives

Ethyl 2-chloro-4,4,4-trifluoroacetoacetate (CAS MFCD00041540):

Ethyl 2-bromo-3-methyl-4,4,4-trifluorobutyrate (CAS 2024-54-6):

Amino-Substituted Derivatives

- Ethyl 3-amino-4,4,4-trifluorobutyrate (CAS 170804-18-9): Molecular formula: C₆H₁₀F₃NO₂ Molecular weight: 185.14 g/mol Key feature: The amino group enables participation in peptide coupling reactions, useful in prodrug design .

Physicochemical Property Analysis

| Compound Name | CAS | Molecular Formula | MW (g/mol) | Boiling Point (°C) | Density (g/cm³) | LogP |

|---|---|---|---|---|---|---|

| Ethyl 2-methyl-4,4,4-trifluorobutyrate | 136564-76-6 | C₇H₁₁F₃O₂ | 184.16 | N/A | N/A | N/A |

| Ethyl 2-methyl-3-hydroxy-4,4,4-TFB† | 91600-33-8 | C₇H₁₁F₃O₃ | 200.16 | 180–184 | 1.233 | 1.73* |

| Ethyl 2-chloro-4,4,4-trifluoroacetoacetate | MFCD00041540 | C₇H₉ClF₃O₃ | ~233.5 | 67 | 1.39 | 1.288 |

| Ethyl 3-amino-4,4,4-trifluorobutyrate | 170804-18-9 | C₆H₁₀F₃NO₂ | 185.14 | N/A | N/A | N/A |

†TFB = trifluorobutyrate; *Predicted value .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for Ethyl 2-methyl-4,4,4-trifluorobutyrate, and how do reaction conditions impact yield?

- Answer : A common route involves halogenation of trifluoroacetylacetate derivatives. For example, bromination of Ethyl 4,4,4-trifluoroacetoacetate (CAS 372-31-6) at 0–5°C with bromine in acetic acid yields halogenated intermediates. Reaction parameters such as temperature (optimized at 5–10°C) and stoichiometric ratios (1:1.2 substrate-to-bromine) significantly affect yields, with reported purity >95% after distillation . Alternative pathways include alkylation of fluorinated esters, though yields may vary depending on the electrophile’s reactivity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Answer :

- NMR : NMR is essential for confirming trifluoromethyl group integration and chemical shifts (typically δ -60 to -70 ppm for CF) .

- GC-MS : Used to verify molecular ion peaks (e.g., m/z 198 for CHFO) and assess purity .

- IR Spectroscopy : Identifies carbonyl stretches (~1740 cm) and C-F vibrations (~1150 cm) .

Q. What safety protocols are required for handling this compound?

- Answer :

- GHS Hazards : Flammable liquid (Category 3), skin irritation (Category 3), and acute aquatic toxicity (Category 3) .

- Handling : Use fume hoods, avoid sparks (flash point: 47°C), and store in flame-proof cabinets at <25°C .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction optimization address low yields in the synthesis of this compound?

- Answer :

- Catalysis : Lewis acids (e.g., BF-etherate) improve electrophilic substitution in fluorinated systems, reducing side reactions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation steps, increasing yields by ~15% .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reagent addition rates dynamically .

Q. What analytical challenges arise in quantifying impurities in this compound, and how are they resolved?

- Answer :

- By-Products : Hydrolysis products (e.g., 3-hydroxy derivatives) and dimerization by-products may form. These are detected via HPLC with a C18 column (mobile phase: acetonitrile/water) and quantified against calibration standards .

- Fluorine-Specific Detection : Use ICP-MS for trace fluorine-containing impurities (<0.1% detection limit) .

Q. How do fluorine substituents influence the reactivity of this compound in nucleophilic reactions?

- Answer :

- Electron-Withdrawing Effect : The CF group increases α-carbon electrophilicity, enhancing reactivity in aldol condensations. However, steric hindrance from the methyl group may reduce nucleophile accessibility .

- Comparative Studies : Non-fluorinated analogs (e.g., ethyl butyrate) show 30–40% lower reactivity in SN2 substitutions under identical conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.